2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
Overview
Description
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl and a methyl group attached to the imidazole ring, along with a propanenitrile group.
Mechanism of Action
Target of Action
The primary target of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile is the respiratory system . It is a compound that can have an impact on the respiratory system, potentially causing acute toxic effects .
Mode of Action
This compound is used as a curing agent for epoxy resins . It has excellent compatibility with epoxy resins, and it can be widely used in epoxy resin adhesion, coating, casting, sealing, impregnation, and composite materials .
Biochemical Pathways
The compound interacts with epoxy resins to form network polymers with improved thermal resistance and physical properties . This process involves the cross-linking of the epoxy resin molecules, which is facilitated by the this compound.
Pharmacokinetics
It is known that the compound has aboiling point of 245-246 °C and a density of 0.950 g/mL at 25 °C . These properties may influence its distribution and elimination in the body.
Result of Action
The result of the action of this compound is the formation of a hardened, thermally resistant material when it is used to cure epoxy resins . The cured material has a deformation temperature of 150-170 degrees .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. For example, the curing process typically takes place at 60 degrees for 2 hours followed by 70 degrees for 4 hours or 70 degrees for 1 hour followed by 150 degrees for 1 hour . The compound should be handled in a ventilated enclosure to minimize exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile typically involves a two-step process:
Imidazole Formation: The initial step involves the formation of 2-ethyl-4-methylimidazole.
Nitrile Addition: The second step involves the addition of a nitrile group to the imidazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized as a catalyst in various chemical reactions and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methylimidazole: Lacks the nitrile group, making it less reactive in certain chemical reactions.
4-Methylimidazole: Lacks both the ethyl and nitrile groups, resulting in different chemical properties.
2-Ethylimidazole: Similar structure but without the methyl and nitrile groups.
Uniqueness
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile is unique due to the presence of both ethyl and methyl groups on the imidazole ring along with a propanenitrile group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
3-(2-ethyl-4-methylimidazol-1-yl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-3-9-11-8(2)7-12(9)6-4-5-10/h7H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDDPPKZYZTEGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1CCC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066949 | |
Record name | 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23996-25-0 | |
Record name | 2E4MZ-CN | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23996-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023996250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-4-methyl-1H-imidazole-1-propiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6L9KGM45M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary application of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile in the context of the provided research?
A1: The research primarily focuses on this compound as an accelerant or catalyst in epoxy resin curing systems [, , , , , ].
Q2: How does this compound impact the curing process of epoxy resins?
A2: this compound significantly accelerates the curing reaction between epoxy resins and anhydride curing agents like hexahydrophthalic anhydride [, , ]. This results in faster curing times, making it suitable for industrial applications like liquid composite molding [].
Q3: Beyond simply accelerating the curing process, are there other notable effects of this compound on the final epoxy resin properties?
A3: Yes, research indicates that the presence of this compound can impact the electrical resistivity of the cured epoxy resin. For example, a study found that a specific formulation of epoxy resin, hexahydrophthalic anhydride, and 0.5 wt% this compound resulted in a composite with a low electrical resistivity of 11.68 Ω·cm [].
Q4: The research mentions using this compound in conjunction with silver particles in epoxy resins. What is the purpose of this combination?
A4: This combination is specifically aimed at developing silver adhesives for use in Light Emitting Diode (LED) devices []. The this compound facilitates the curing of the epoxy resin, while the silver particles impart electrical conductivity to the adhesive, making it suitable for die-attach applications in LEDs.
Q5: Are there any studies on the stability of this compound in epoxy formulations?
A5: Yes, one study found that an epoxy system based on diglycidyl ether of bisphenol A (DGEBA) and this compound exhibited a shelf life of more than 4 days at room temperature and over 6 months at -18 °C []. This indicates its potential for single-component epoxy formulations with practical storage stability.
Q6: The research mentions "in situ-formed silver nanoparticles" in the context of this compound. Can you elaborate on this concept?
A6: Researchers explored a novel method to create silver nanoparticles directly within an epoxy resin matrix using this compound []. A silver-imidazole complex, formed using silver acetate and this compound, decomposes during the curing process. This decomposition reduces silver ions to silver atoms, leading to the formation of silver nanoparticles. The released this compound acts as a catalyst for the epoxy curing, making it a multifunctional component in this system.
Q7: Does the research provide any insights into the material compatibility of this compound beyond epoxy resins?
A7: While the provided research primarily focuses on epoxy resin applications, one study explored its use in epoxy/polyamide/core-shell rubber/anhydride blends []. This suggests potential compatibility and functionality with other polymers like polyamides and core-shell rubbers, opening avenues for further research in diverse material systems.
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